(R)-Linezolid - 872992-20-6

(R)-Linezolid

Catalog Number: EVT-297755
CAS Number: 872992-20-6
Molecular Formula: C16H20FN3O4
Molecular Weight: 337.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-Linezolid is a synthetic antimicrobial agent belonging to the oxazolidinone class of antibiotics. [] It is specifically active against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). [, , ]

Future Directions
  • Developing New Derivatives with Improved Properties: Exploring novel chemical modifications to the (R)-Linezolid structure may lead to derivatives with enhanced antibacterial activity, improved pharmacological properties, and reduced toxicity. []
  • Investigating the Potential of Drug Delivery Systems: Utilizing nanotechnology and drug delivery systems could potentially enhance the efficacy and reduce the toxicity of (R)-Linezolid by improving its targeted delivery and controlled release. []

Tedizolid

Compound Description: Tedizolid, a second-generation oxazolidinone antibiotic, is often compared to (R)-Linezolid in terms of efficacy and safety. It is administered as tedizolid phosphate and, like (R)-Linezolid, is used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Studies suggest that the risk of thrombocytopenia, a common side effect of oxazolidinones, may be lower with tedizolid compared to (R)-Linezolid. [, ]

Relevance: Tedizolid shares a similar oxazolidinone core structure with (R)-Linezolid, but with modifications to the side chains. These structural differences contribute to tedizolid's enhanced potency against certain resistant strains and potentially a reduced risk of some adverse effects compared to (R)-Linezolid. [, ]

Relevance: While not structurally related to (R)-Linezolid, vancomycin is frequently discussed in the context of these studies due to the emergence of cross-resistance. The research highlights instances where bacteria resistant to vancomycin are also resistant to (R)-Linezolid, indicating a potential challenge in treating these infections. [, , , , , , , ]

Daptomycin

Compound Description: Daptomycin is a cyclic lipopeptide antibiotic used to treat infections caused by Gram-positive bacteria, including MRSA and VRE. It is often used in cases where other antibiotics are ineffective or not tolerated. [, , , , ]

Relevance: Daptomycin, while structurally distinct from (R)-Linezolid, is another antibiotic frequently mentioned in the research due to concerns about the development of cross-resistance. Studies highlight cases where isolates exhibit reduced susceptibility to both daptomycin and (R)-Linezolid, making treatment more challenging. [, , , , ]

Clindamycin

Compound Description: Clindamycin is a lincosamide antibiotic effective against a variety of bacterial infections. It is often used for skin and soft tissue infections, including those caused by MRSA. [, , ]

Relevance: Clindamycin, though structurally unrelated to (R)-Linezolid, is mentioned in several studies in the context of combination therapy for necrotizing soft tissue infections (NSTIs). The research investigates the potential benefits and drawbacks of using clindamycin alongside (R)-Linezolid or other agents like vancomycin in treating these severe infections. [, , ]

PNU-142300 and PNU-142586

Compound Description: These are two major metabolites of (R)-Linezolid. They are primarily excreted in the urine. In individuals with renal impairment, the serum concentrations of these metabolites can be significantly higher than in patients with normal renal function. []

Relevance: These compounds are directly derived from the metabolism of (R)-Linezolid and, as such, share structural similarities with the parent compound. The accumulation of PNU-142300 and PNU-142586 in patients with kidney problems raises concerns about potential toxicity, particularly myelosuppression, as they share similar structural features with (R)-Linezolid that might contribute to these adverse effects. []

Overview

(R)-Linezolid is an enantiomer of the oxazolidinone class of antibiotics, primarily used to treat infections caused by Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus. This compound is notable for its unique mechanism of action and its significance in clinical settings, particularly for patients with limited treatment options due to antibiotic resistance.

Source

(R)-Linezolid is derived from the parent compound linezolid, which was first synthesized in the 1990s by the pharmaceutical company Pharmacia & Upjohn. The synthesis of (R)-Linezolid involves various chemical pathways that utilize chiral precursors to ensure high enantiomeric purity.

Classification

(R)-Linezolid belongs to the class of synthetic antibiotics known as oxazolidinones. It is classified as a broad-spectrum antibiotic, effective against a range of bacterial pathogens, and is particularly important in treating serious infections where other antibiotics may fail.

Synthesis Analysis

Methods

The synthesis of (R)-Linezolid can be achieved through several methods, with notable advancements aimed at improving yield and purity. Common routes include:

  1. Starting from (S)-epichlorohydrin: This method involves reacting (S)-epichlorohydrin with various amines and carbonyl compounds to form oxazolidinone derivatives, which are then acetylated to produce (R)-Linezolid .
  2. Use of chiral epoxides: A more recent approach utilizes chiral epoxides such as (R)-glycidyl butyrate, which undergoes reactions with isocyanates and subsequent reductions to yield (R)-Linezolid .
  3. Catalytic methods: Some syntheses employ catalysts like magnesium bromide anhydrate to facilitate reactions under milder conditions, enhancing environmental sustainability and reducing costs .

Technical Details

  • Reaction Conditions: Typical reaction conditions include temperatures ranging from 20°C to 75°C, depending on the specific synthesis route.
  • Purification: Techniques such as chromatography and crystallization are employed to isolate and purify (R)-Linezolid from reaction mixtures, ensuring a final product with high purity (>99%) .
Molecular Structure Analysis

Structure

(R)-Linezolid has a complex molecular structure characterized by its oxazolidinone core. The molecular formula is C16H20F3N3O4S, featuring a morpholine ring and a fluorophenyl group.

Data

  • Molecular Weight: Approximately 337.41 g/mol.
  • Chirality: The compound exhibits chirality at the oxazolidinone center, with the (R) configuration being crucial for its biological activity.
Chemical Reactions Analysis

Reactions

(R)-Linezolid undergoes various chemical reactions during its synthesis:

  1. Formation of oxazolidinone: The initial step often involves cyclization reactions that form the oxazolidinone ring from linear precursors.
  2. Acetylation: Following ring formation, acetylation reactions are common to introduce acetyl groups that enhance antibacterial activity .
  3. Reduction Reactions: Reduction steps are frequently employed to convert azide intermediates into amines, which are critical for forming the final antibiotic structure .

Technical Details

  • Yield: Synthesis methods report yields ranging from 84% to 99% depending on the route and conditions employed .
  • Purity Assessment: High-performance liquid chromatography is commonly used to assess the purity of synthesized (R)-Linezolid.
Mechanism of Action

(R)-Linezolid functions by inhibiting bacterial protein synthesis. It binds specifically to the 50S ribosomal subunit of bacteria, preventing the formation of functional ribosomes necessary for protein translation.

Process

  1. Binding Site: The drug binds at the peptidyl transferase center of the ribosome.
  2. Inhibition of Initiation Complex Formation: By obstructing the formation of the initiation complex between messenger RNA and transfer RNA, (R)-Linezolid effectively halts protein synthesis.
  3. Impact on Bacterial Growth: This inhibition leads to bacteriostatic effects against most Gram-positive pathogens while exhibiting bactericidal activity against some strains at higher concentrations.

Data

  • Minimum Inhibitory Concentration: The minimum inhibitory concentration for (R)-Linezolid against common pathogens typically ranges from 1 to 8 µg/mL.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: (R)-Linezolid is typically a white to off-white crystalline powder.
  • Solubility: It shows good solubility in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture.
  • Melting Point: The melting point is reported around 169°C .
Applications

(R)-Linezolid is primarily used in clinical settings for treating serious infections caused by Gram-positive bacteria, particularly those resistant to other antibiotics. It has shown efficacy against:

  • Methicillin-resistant Staphylococcus aureus
  • Vancomycin-resistant Enterococcus
  • Streptococcus pneumoniae

In addition to its antibacterial applications, ongoing research explores potential uses in treating other infections where conventional antibiotics may fail due to resistance mechanisms.

The development and synthesis of (R)-Linezolid represent significant advancements in antibiotic therapy, addressing critical needs in modern medicine.

Chemical Identity and Stereochemical Significance of (R)-Linezolid

Structural Elucidation and IUPAC Nomenclature

(R)-Linezolid is chemically designated as (S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide, reflecting its systematic IUPAC nomenclature. This naming convention precisely defines its molecular architecture: a fluorinated phenyl ring connected to a morpholine moiety at the 4-position, linked to a 2-oxo-1,3-oxazolidin-5-yl ring system substituted at position 5 with an acetamidomethyl group [8] [9]. The stereochemical descriptor "(S)" refers specifically to the configuration at the chiral C5 position of the oxazolidinone ring—a critical feature that differentiates it from its enantiomer.

The molecular formula is C₁₆H₂₀FN₃O₄, with a molecular weight of 337.35 g/mol. Structural analysis reveals three key pharmacophores: (1) the morpholine ring contributing to solubility and target interactions, (2) the fluorinated phenyl ring enhancing membrane penetration and binding affinity, and (3) the oxazolidinone core housing the chiral center essential for ribosomal binding [5] [8]. X-ray crystallographic studies confirm that the (R)-enantiomer (designated by stereochemical priority rules) corresponds to the (S)-absolute configuration in modern Cahn-Ingold-Prelog terminology due to the ring orientation [3] [7]. This inversion highlights the importance of distinguishing between relative (R/S) and absolute configurations in complex heterocycles.

Table 1: Structural Characteristics of (R)-Linezolid

PropertyDescription
IUPAC Name(S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide
Molecular FormulaC₁₆H₂₀FN₃O₄
Molecular Weight337.35 g/mol
Chiral CenterC5 of oxazolidinone ring
Key PharmacophoresMorpholine ring, fluorophenyl group, oxazolidinone core
CAS Number (R-enantiomer)872992-20-6

Chirality in Oxazolidinone Antibiotics: Role of (R)-Configuration

Chirality is a fundamental determinant of biological activity in oxazolidinone antibiotics. The oxazolidinone scaffold inherently contains a chiral center at position C5, leading to enantiomeric pairs with distinct spatial orientations. In oxazolidinones, the (S)-configuration (commercially known as linezolid's active form) positions pharmacophores optimally for binding to the bacterial ribosome's peptidyl transferase center (PTC). Conversely, the (R)-enantiomer exhibits steric incompatibility with this target [6] [9].

The ribosome's PTC is a chiral environment with specific spatial constraints. High-resolution cryo-EM structures of Staphylococcus aureus ribosomes reveal that the (S)-enantiomer forms critical hydrogen bonds between its acetamide group and the 23S rRNA backbone (specifically with G2505), while the morpholine ring interacts with U2506 and G2576 [6]. The (R)-enantiomer's inverted stereochemistry disrupts these interactions due to improper placement of the acetamidomethyl group relative to the rRNA nucleobases. This stereoselectivity exemplifies the "three-point attachment" model in chiral pharmacology, where multiple simultaneous interactions demand precise molecular orientation [7].

The commercial drug linezolid is formulated exclusively as the (S)-enantiomer. (R)-Linezolid is formally designated as a manufacturing impurity or synthetic byproduct with no therapeutic utility. Regulatory guidelines from the FDA and EMA require strict control of enantiomeric purity in linezolid formulations, typically limiting the (R)-enantiomer to ≤0.5% to ensure efficacy and avoid potential antagonistic effects [7] [9].

Comparative Analysis of (R)- and (S)-Enantiomers in Antimicrobial Activity

The antimicrobial disparity between (R)- and (S)-linezolid is profound and mechanistically well-defined. Biochemical assays demonstrate that the (S)-enantiomer inhibits bacterial protein synthesis initiation with IC₅₀ values typically 50–100 times lower than those of the (R)-counterpart across Gram-positive pathogens. This differential activity stems from their distinct ribosomal binding affinities [6] [9].

Table 2: In Vitro Antimicrobial Activity Comparison (MIC, μg/mL) [1] [6]

Bacterial Species(S)-Linezolid(R)-LinezolidFold Difference (S/R)
Staphylococcus aureus (MSSA)2–4>128>64
Staphylococcus aureus (MRSA)2–4>128>64
Enterococcus faecalis (VRE)1–2128128
M. intracellulare4>32>8
M. avium2–4>32>16

The molecular basis for this discrepancy was elucidated through ribosomal structural biology. Cryo-EM studies of linezolid-resistant S. aureus reveal that mutations in ribosomal protein uL3 (e.g., ΔSer145) or 23S rRNA (e.g., G2576U) induce allosteric rearrangements in the PTC. These alterations displace nucleotides critical for (S)-linezolid binding (notably G2505 and U2506) by 1.5–2.0 Å. While this disrupts (S)-enantiomer binding, the (R)-enantiomer remains unaffected—yet ineffective—due to its inherently low affinity [6]. Resistance mutations thus selectively impact the active enantiomer.

In mycobacterial species, the activity gap is equally pronounced. Against clinical isolates of M. intracellulare, (S)-linezolid exhibits MIC₉₀ values of 4 μg/mL, while the (R)-enantiomer shows no significant inhibition at concentrations up to 32 μg/mL. Similar trends occur in M. avium and M. kansasii, confirming the stereospecificity extends beyond typical Gram-positive pathogens to slow-growing mycobacteria [1]. The consistent inactivity of (R)-linezolid across bacterial taxa underscores that its presence in formulations would merely dilute efficacy without contributing to antimicrobial action.

Properties

CAS Number

872992-20-6

Product Name

(R)-Linezolid

IUPAC Name

N-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

Molecular Formula

C16H20FN3O4

Molecular Weight

337.35 g/mol

InChI

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m1/s1

InChI Key

TYZROVQLWOKYKF-CYBMUJFWSA-N

SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F

Synonyms

N-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F

Isomeric SMILES

CC(=O)NC[C@@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.